molecular formula C16H16N2O3S B5844472 3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5844472
M. Wt: 316.4 g/mol
InChI Key: RJJSTLKGIPHXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound was first synthesized in 2014 and has since been used in various studies to investigate its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of MMB-CHMINACA is not fully understood. However, it is believed to interact with the CB1 and CB2 receptors in a similar manner to other synthetic cannabinoids. This interaction can lead to a range of biochemical and physiological effects, including changes in mood, appetite, and pain perception.

Biochemical And Physiological Effects

Studies have shown that MMB-CHMINACA can produce a range of biochemical and physiological effects. These include alterations in heart rate, blood pressure, and body temperature. Additionally, MMB-CHMINACA has been shown to induce changes in mood and behavior, including anxiety, paranoia, and hallucinations.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MMB-CHMINACA in laboratory experiments is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one of the limitations of using MMB-CHMINACA is its potential for producing adverse effects in animal models, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving MMB-CHMINACA. One area of interest is the development of new therapeutic agents based on its interaction with the CB1 and CB2 receptors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for producing adverse effects. Finally, investigations into the long-term effects of MMB-CHMINACA on physiological processes and behavior are needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of MMB-CHMINACA involves the reaction of 2-methoxyphenylacetonitrile with thionyl chloride to produce 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of triethylamine to form the desired product, MMB-CHMINACA. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

MMB-CHMINACA has been used in various scientific studies to investigate its potential applications in the field of cannabinoid research. One of the main areas of interest is its interaction with the cannabinoid receptors CB1 and CB2. Studies have shown that MMB-CHMINACA has a high affinity for these receptors, which may make it useful in the development of new therapeutic agents for various conditions.

properties

IUPAC Name

3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-12-7-5-6-11(10-12)15(19)18-16(22)17-13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJSTLKGIPHXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide

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